4-(Thiophen-2-yl)thiazol-2-amine
Overview
Description
4-(Thiophen-2-yl)thiazol-2-amine is a compound that belongs to a class of organic molecules featuring both thiophene and thiazole rings. This structure is of interest due to its potential applications in pharmaceuticals and materials science. The thiophene ring is a five-membered sulfur-containing heterocycle, while the thiazole ring is a five-membered heterocycle containing both sulfur and nitrogen atoms. The combination of these rings in a single molecule can lead to unique chemical and physical properties, making it a valuable target for synthesis and study .
Synthesis Analysis
The synthesis of compounds related to 4-(Thiophen-2-yl)thiazol-2-amine often involves multi-step reactions starting from various precursors. For instance, the synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines involves the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones with thioureas under microwave heating . Similarly, novel compounds with the thiophene and thiazole rings have been synthesized and characterized using techniques such as UV, IR, NMR, and mass spectrometry, with structural optimization performed using density functional theory calculations . These methods highlight the complexity and precision required in the synthesis of such compounds.
Molecular Structure Analysis
The molecular structure of compounds similar to 4-(Thiophen-2-yl)thiazol-2-amine has been studied using various spectroscopic techniques and theoretical calculations. For example, NMR spectroscopy and X-ray crystallography have been employed to determine the structure of N-allyl-(5-phenyl-[1,3,4]thiadiazol-2-yl) amine in both solution and the solid state . Additionally, the crystal structure of a related compound, 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine, was elucidated using single-crystal X-ray diffraction .
Chemical Reactions Analysis
The chemical reactivity of 4-(Thiophen-2-yl)thiazol-2-amine derivatives can be influenced by the presence of various substituents on the rings. For instance, the introduction of electron-withdrawing or electron-donating groups can significantly alter the reactivity and the types of chemical reactions these compounds can undergo. The synthesis of 2-aminobenzo[b]thiophenes from 4-aryl-1,2,3-thiadiazoles demonstrates the reactivity of thiophene derivatives under certain conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-(Thiophen-2-yl)thiazol-2-amine and its derivatives are closely related to their molecular structure. The presence of heteroatoms such as sulfur and nitrogen within the rings can affect properties like solubility, melting point, and chemical stability. Theoretical studies, such as those involving density functional theory, can predict various bonding features, vibrational wave numbers, and the influence of substituents on the molecule's properties . Additionally, the antimicrobial activities of some novel 3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol derivatives indicate that the physical and chemical properties of these compounds can be tailored for specific biological applications .
Scientific Research Applications
Novel Derivative Synthesis
4-(Thiophen-2-yl)thiazol-2-amine is a component in the synthesis of novel thiophene-benzothiazole derivatives. These compounds, including azomethine and amine derivatives, have been synthesized using microwave-assisted methods. Their characterization involves spectroscopic techniques, with their structures confirmed by single-crystal X-ray diffraction. The study of these compounds contributes to understanding their electronic absorption behaviors and provides insights into molecular interactions and properties (Ermiş & Durmuş, 2020).
X-ray Crystallographic and Computational Studies
Aminothiazole derivatives, including 4-(Thiophen-2-yl)thiazol-2-amine, have been extensively studied for their diverse biological applications. This research includes X-ray crystallographic and spectroscopic analysis, as well as computational studies using density functional theory (DFT) to understand their electronic and spectroscopic properties. Such studies are vital in predicting biological activities and understanding molecular structures (Adeel et al., 2017).
Corrosion Inhibition
Thiazoles, including 4-(Thiophen-2-yl)thiazol-2-amine, are being researched for their application in corrosion inhibition. Their efficiency in protecting metal surfaces like copper from corrosion is evaluated through various methods such as potentiodynamic polarization and electrochemical impedance spectroscopy. This research contributes significantly to the development of more effective corrosion inhibitors (Farahati et al., 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-thiophen-2-yl-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2S2/c8-7-9-5(4-11-7)6-2-1-3-10-6/h1-4H,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRNPDKQNHIKARG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CSC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10288130 | |
Record name | 4-(Thiophen-2-yl)thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10288130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Thiophen-2-yl)thiazol-2-amine | |
CAS RN |
28989-50-6 | |
Record name | 28989-50-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54297 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(Thiophen-2-yl)thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10288130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-THIENYL)-1,3-THIAZOL-2-AMINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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